REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].Cl[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CCCCCCC.C(OCC)(=O)C>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:10]=1)=[O:5])[CH3:2] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C=NNC1
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
26.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
heptane ethyl acetate
|
Quantity
|
0.81 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethylether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The product was obtained after silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |